Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate
Description
Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a dimethyl-dioxido group and linked to a carbamoyl-substituted benzoate ester.
Properties
IUPAC Name |
methyl 4-[(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-19-14-9-8-13(10-15(14)20(2)26(19,23)24)18-16(21)11-4-6-12(7-5-11)17(22)25-3/h4-10H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLPJPLQYANMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
The presence of the thiadiazole ring contributes significantly to its biological properties. Thiadiazoles are characterized by their electron-deficient nature and ability to participate in various biochemical interactions.
1. Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess potent anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5c | 3.125 | Anti-tubercular |
| 5d | 3.125 | Anti-tubercular |
| 5l | 3.125 | Anti-tubercular |
2. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Recent studies have highlighted that thiadiazole derivatives can exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals effectively . The structure of this compound may enhance this property due to the presence of electron-rich groups.
3. Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. A series of studies have shown that these compounds can inhibit tumor cell proliferation in various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating potent anti-proliferative effects on cancer cells such as SMMC-7721 and A549 .
| Cell Line | IC50 (nM) | Activity |
|---|---|---|
| SMMC-7721 | 15 | Antitumor |
| A549 | 20 | Antitumor |
The biological activities of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: Some thiadiazole derivatives act as inhibitors of monoamine oxidase (MAO), which is important for neurotransmitter metabolism and has implications in mood disorders and neurodegenerative diseases .
- Interference with Cell Cycle: Compounds may disrupt the normal cell cycle in cancer cells leading to apoptosis or programmed cell death.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole compounds similar to this compound:
- Synthesis and Evaluation: A study synthesized a series of thiadiazole compounds and evaluated their antimicrobial and anticancer activities showing promising results against various pathogens and cancer cell lines .
- Structure-Activity Relationship (SAR): Investigations into the SAR revealed that modifications on the thiadiazole ring significantly affect biological activity. For instance, substituents at specific positions can enhance or diminish antimicrobial efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate exhibits promising pharmacological properties:
Anticancer Activity :
Research indicates that derivatives of thiadiazole compounds have shown cytotoxic effects against various cancer cell lines. The unique structural features of this compound may contribute to its ability to inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties :
Thiadiazole derivatives are known for their antimicrobial activities. Studies have demonstrated that this compound can inhibit the growth of specific bacterial strains and fungi . This makes it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects :
Compounds containing thiadiazole rings have been explored for their anti-inflammatory properties. This compound may offer therapeutic benefits in inflammatory diseases due to its potential to modulate inflammatory pathways .
Agricultural Applications
The compound's biological activity extends to agricultural chemistry where it can be utilized as a pesticide or herbicide. Its efficacy against certain pests and pathogens can enhance crop protection strategies and improve yield outcomes.
Material Science Applications
In material science, this compound can be incorporated into polymer matrices to develop materials with enhanced mechanical properties or specific functionalities such as UV resistance or antimicrobial surfaces.
Case Studies
Several studies have documented the applications of thiadiazole derivatives similar to this compound:
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Thiadiazole Derivatives
- Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Structure: Contains a 1,3,4-thiadiazole ring linked via a methoxy group to a benzoate ester. Molecular Weight: 369.40 g/mol (C₁₈H₁₅N₃O₄S).
1,3,4-Thiadiazole Derivative 9b
Benzimidazole-Triazole-Thiazole Hybrids
Functional Analogues
Thiazole Derivatives
Thiazole Derivative 12a
- Compound 7b (4-Methyl-2-phenylthiazole-5-carbohydrazide Derivative) Structure: Hydrazide-functionalized thiazole. Bioactivity: IC₅₀ = 1.61 µg/mL (~4.2 µM) against HepG2.
Key Structural and Functional Differences
| Parameter | Target Compound | 1,3,4-Thiadiazole 9b | Thiazole 12a |
|---|---|---|---|
| Core Structure | Benzo[c][1,2,5]thiadiazole with sulfone groups | 1,3,4-Thiadiazole | Thiazole |
| Substituents | Dimethyl-dioxido, carbamoyl-benzoate | Aryl groups | Aryl-hydrazone |
| Molecular Weight | ~400–450 g/mol (estimated) | Not reported | ~350–400 g/mol (estimated) |
| Bioactivity (IC₅₀) | Not reported in evidence | 2.94 µM (HepG2) | 1.19 µM (HepG2), 3.4 µM (MCF-7) |
| Key Pharmacophoric Groups | Sulfone (electron-withdrawing), carbamoyl (H-bond donor/acceptor) | Aryl (hydrophobic), thiadiazole (planar aromatic) | Thiazole (π-π stacking), hydrazone (chelation) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate, and how can purity be validated?
- Methodology : The compound can be synthesized via coupling reactions between methyl 4-carbamoylbenzoate derivatives and functionalized benzo[c][1,2,5]thiadiazole precursors. Key steps include:
- Activation of the carbamoyl group : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via -/-NMR, comparing peaks with theoretical predictions (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl groups at δ 2.5–3.0 ppm) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
- Methodology :
- NMR discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions. For example, distinguish between benzo[c][1,2,5]thiadiazole and benzoate protons using coupling constants .
- IR validation : Cross-check carbonyl (C=O) stretches (~1700 cm) and sulfonyl (SO) vibrations (~1350 cm) against analogous compounds .
- Reference standards : Compare with published spectra of structurally related benzo[c][1,2,5]thiadiazole derivatives .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood; avoid exposure to strong acids/bases due to potential toxic gas release (e.g., SO) .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Analog synthesis : Modify the benzoate methyl group (e.g., replace with ethyl or bulky tert-butyl) or the thiadiazole sulfonyl group to assess steric/electronic effects .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC values. For example, replace the dimethyl group on the thiadiazole with fluorinated analogs to enhance metabolic stability .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., PDB: 3ERT for kinase targets) .
Q. What experimental strategies address conflicting in vitro vs. in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure solubility (shake-flask method) and logP (HPLC) to identify bioavailability issues. For low solubility (<50 µg/mL), use co-solvents (e.g., PEG 400) or nanoformulation .
- Metabolite identification : Perform LC-MS/MS on plasma samples from animal studies to detect active/inactive metabolites .
- Orthogonal assays : Validate in vitro hits in 3D cell models or patient-derived xenografts to mimic in vivo complexity .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodology :
- QSAR modeling : Use MOE or Schrödinger to predict bioactivity based on descriptors like polar surface area and H-bond donors .
- Molecular dynamics simulations : Simulate ligand-protein interactions (GROMACS) to identify residues critical for binding. For example, target hydrophobic pockets with halogenated substituents .
- ADMET prediction : Utilize SwissADME or ADMETLab to filter analogs with unfavorable toxicity or permeability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
